molecular formula C16H12O2S B14012247 Methyl 3-(1-benzothien-3-yl)benzoate CAS No. 24251-07-8

Methyl 3-(1-benzothien-3-yl)benzoate

Cat. No.: B14012247
CAS No.: 24251-07-8
M. Wt: 268.3 g/mol
InChI Key: PUEQIAYMFXDVEF-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzothien-3-yl)benzoate is a benzoate ester derivative featuring a benzothiophene substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of benzoic acid with the electron-rich, planar benzothiophene moiety, conferring unique physicochemical and electronic properties. Characterization of such compounds often employs spectroscopic techniques (NMR, IR, GC-MS), X-ray crystallography, and elemental analysis, as demonstrated in the synthesis of structurally related N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

CAS No.

24251-07-8

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 3-(1-benzothiophen-3-yl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)12-6-4-5-11(9-12)14-10-19-15-8-3-2-7-13(14)15/h2-10H,1H3

InChI Key

PUEQIAYMFXDVEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzothien-3-yl)benzoate typically involves the esterification of 3-(1-benzothien-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzothien-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1-benzothien-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzothien-3-yl)benzoate involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 3-(1-benzothien-3-yl)benzoate belongs to the broader class of benzoate esters, which vary in substituents and functional groups. Key structural analogs include:

Compound Name Substituent at 3-Position Key Functional Groups Molecular Formula
Methyl 3-methylbenzoate Methyl group Ester, alkyl substituent C₉H₁₀O₂
Ethyl benzoate Hydrogen (unsubstituted) Ester C₉H₁₀O₂
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate 5-Methyl-1,2,4-oxadiazole Ester, heterocyclic ring C₁₁H₁₁N₂O₃
Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride 1-Amino-3-hydroxypropyl Ester, amino alcohol, HCl salt C₁₁H₁₆ClNO₃
This compound (Target) Benzothiophene Ester, sulfur-containing heterocycle C₁₅H₁₂O₂S

Key Observations :

  • Amino alcohol derivatives (e.g., Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride) exhibit polar, hydrophilic functionalities, contrasting with the hydrophobic benzothiophene group .

Physicochemical Properties

While direct data for the target compound is unavailable, comparisons can be inferred from structurally related benzoates:

Property Methyl Benzoate Ethyl Benzoate This compound (Estimated)
Molecular Weight 136.15 g/mol 150.17 g/mol 256.32 g/mol
Boiling Point 199°C 212°C Likely >250°C (due to larger aromatic system)
Solubility in Water Slightly soluble (0.1–1 g/L) Insoluble (<0.1 g/L) Very low (increased lipophilicity from benzothiophene)
LogP (Octanol-Water) ~1.9 ~2.4 Estimated ~3.5–4.0

Notes:

  • The benzothiophene group significantly increases molecular weight and hydrophobicity, reducing aqueous solubility compared to simpler alkyl benzoates .
  • Higher thermal stability is anticipated due to the rigid, fused aromatic system.

Toxicity Profile

  • Methyl Benzoate : LD₅₀ (oral, rat) = 3.4 g/kg; classified as low toxicity .
  • Ethyl Benzoate : LD₅₀ (oral, rat) = 2.1 g/kg; moderate irritation upon prolonged exposure .
  • Target Compound: No direct data available.

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